molecular formula C8H9ClFNO2 B8145018 (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride

Cat. No.: B8145018
M. Wt: 205.61 g/mol
InChI Key: OHMMIUFKFKTOOW-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a fluorophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluorobenzaldehyde.

    Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with glycine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield (S)-2-Amino-2-(2-fluorophenyl)acetic acid.

    Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards certain targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-phenylacetic acid hydrochloride: Lacks the fluorine atom, which may result in different binding properties and biological activity.

    (S)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride: The fluorine atom is positioned differently on the phenyl ring, which can affect its chemical reactivity and interactions with biological targets.

Uniqueness

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence its chemical properties and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMMIUFKFKTOOW-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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